molecular formula C₂₀H₃₁NO₁₁S₂ B1146979 Desulfo Glucoraphanin Tetraacetate CAS No. 1453081-22-5

Desulfo Glucoraphanin Tetraacetate

Cat. No. B1146979
CAS RN: 1453081-22-5
M. Wt: 525.59
InChI Key:
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Description

Desulfo Glucoraphanin Tetraacetate is a glucosinolate analog of Glucoraphanin . It is found in cruciferous vegetables such as broccoli and cauliflower . The molecular formula of Desulfo Glucoraphanin Tetraacetate is C20H31NO11S2 .


Molecular Structure Analysis

Desulfo Glucoraphanin has a molecular weight of 357.4 g/mol . Its molecular formula is C12H23NO7S2 . The InChIKey of Desulfo Glucoraphanin is UYHMVWFYYZIVOP-RUAQSNJLSA-N . The Canonical SMILES is CS(=O)CCCCC(=NO)SC1C(C(C(C(O1)CO)O)O)O .


Physical And Chemical Properties Analysis

Desulfo Glucoraphanin has a molecular weight of 357.4 g/mol . It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 10 . It has a Rotatable Bond Count of 8 . Its Exact Mass is 357.09159442 g/mol . Its Topological Polar Surface Area is 184 Ų . It has a Heavy Atom Count of 22 .

Mechanism of Action

Isothiocyanates, which are biologically active hydrolysis products of glucosinolates like Desulfo Glucoraphanin, may modulate the expression and activity of biotransformation enzymes that are involved in the metabolism and elimination of xenobiotics (e.g., carcinogens) from the body . In cultured cells and animal models, isothiocyanates also exhibited antioxidant and anti-inflammatory activities and interfered with numerous cancer-related targets and pathways .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Desulfo Glucoraphanin Tetraacetate can be achieved through a multi-step process involving the protection and deprotection of various functional groups.", "Starting Materials": [ "Glucoraphanin", "Acetic anhydride", "Sodium acetate", "Sulfuric acid", "Methanol", "Chloroacetic acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Glucoraphanin is first treated with acetic anhydride and sodium acetate in the presence of sulfuric acid to form Glucoraphanin Tetraacetate.", "The Tetraacetate is then treated with methanol and sodium hydroxide to remove the acetyl groups and form Glucoraphanin.", "Glucoraphanin is then reacted with chloroacetic acid and sodium hydroxide to form Desulfo Glucoraphanin.", "Finally, Desulfo Glucoraphanin is acetylated with acetic anhydride and hydrogen peroxide to form Desulfo Glucoraphanin Tetraacetate." ] }

CAS RN

1453081-22-5

Product Name

Desulfo Glucoraphanin Tetraacetate

Molecular Formula

C₂₀H₃₁NO₁₁S₂

Molecular Weight

525.59

synonyms

1-Thio-1-[N-hydroxy-5-(methylsulfinyl)pentanimidate] β-D-Glucopyranose Tetraacetate;  4-Methylsulfinylbutyldesulfoglucosinolate Tetraacetate; 

Origin of Product

United States

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